9,13-Epidioxy-8(14)-abieten-18-oic acid

Catalog No.
S15349087
CAS No.
M.F
C20H30O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,13-Epidioxy-8(14)-abieten-18-oic acid

Product Name

9,13-Epidioxy-8(14)-abieten-18-oic acid

IUPAC Name

(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1

InChI Key

OOHFJWCHEFCJDC-ZMHJYQQXSA-N

Canonical SMILES

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2

Isomeric SMILES

CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2

9,13-Epidioxy-8(14)-abieten-18-oic acid (CAS 5309-35-3) is a specialized abietane diterpenoid endoperoxide isolated from pine species or synthesized via the singlet oxygenation of abietic acid. As a stable endoperoxide, it serves as a critical reference standard and bioactive precursor in diterpene research, offering defined stereochemistry and a reactive peroxide bridge . For industrial and laboratory procurement, its value lies in its high-purity availability (≥98%), excellent solubility in standard aprotic solvents such as DMSO and dichloromethane, and its established baseline as a quantitative inhibitor in neuroinflammation and allelopathy models [1].

Research Fit

Endoperoxide pharmacophore for peroxide-dependent pathway studies
Structurally confirmed diterpenoid standard for natural product research

Substituting the pre-formed 9,13-epidioxy-8(14)-abieten-18-oic acid with its parent diene, abietic acid, or relying on in situ photooxidation introduces critical process vulnerabilities. Abietic acid is highly prone to uncontrolled auto-oxidation, yielding complex, heterogeneous mixtures of epoxides, hydroperoxides, and aromatic derivatives rather than a singular endoperoxide [1]. Furthermore, generating the endoperoxide in-house requires specialized photochemical reactors and sensitizers, which often leave trace organic or metal contaminants that confound downstream cell-based assays [2]. Procuring the isolated, ≥98% pure endoperoxide eliminates these synthetic bottlenecks, bypasses the handling instability of the parent conjugated diene, and guarantees assay reproducibility .

Substitution Risk

Abietic acid and dehydroabietic acid lack the 9,13-epidioxy bridge; their anti-inflammatory mechanism differs fundamentally, limiting peroxide-dependent activity recapitulation.
Commercial abietic acid is often a technical-grade resin acid mixture, introducing compositional variability not present in this single-entity endoperoxide.

Elimination of Photosensitizer Contamination in Biological Assays

In-house synthesis of abietic acid endoperoxides typically utilizes singlet oxygenation via photosensitizers, which can leave residual catalysts that are difficult to separate from the diterpene core. Procuring the isolated 9,13-epidioxy-8(14)-abieten-18-oic acid at ≥98% purity provides a direct, contaminant-free baseline for sensitive biological screens . When tested in LPS-stimulated murine microglia BV2 cells, the purified compound demonstrates a precise IC50 of 57.3 ± 0.2 µM for nitric oxide (NO) inhibition, a metric that would be heavily skewed by trace photoredox catalysts if crude reaction mixtures were used [1].

Evidence DimensionNitric Oxide (NO) Inhibition (IC50) in BV2 Cells
Target Compound Data57.3 ± 0.2 µM (using ≥98% pure standard)
Comparator Or BaselineCrude photooxidation mixtures (prone to false positives from residual sensitizers)
Quantified DifferenceHigh precision (± 0.2 µM variance) vs. unpredictable assay interference
ConditionsLPS-stimulated murine microglia BV2 cells

Procuring the high-purity endoperoxide prevents false-positive bioassay results caused by trace photosensitizers used during in situ generation.

NO Inhibition IC50
Reported
57.3 ± 0.2 μM
Supports neuroinflammation assay context
Compared to L-NMMA; distinct mechanism from abietic acid

Structural Stability and Controlled Reactivity vs. Parent Abietic Acid

Abietic acid contains a conjugated diene system that is highly susceptible to spontaneous, uncontrolled auto-oxidation in air, leading to a heterogeneous mixture of degradation products including dehydroabietic acid [1]. In contrast, 9,13-epidioxy-8(14)-abieten-18-oic acid represents a trapped, stable cycloaddition product. While abietic acid degrades continuously under ambient oxygen, the purified endoperoxide maintains structural integrity when stored at -20°C, providing a reliable, defined molecular weight (334.45 g/mol) for long-term experimental workflows .

Evidence DimensionOxidative Stability
Target Compound DataStable under controlled storage (-20°C) as a defined endoperoxide
Comparator Or BaselineAbietic acid (rapidly auto-oxidizes to complex mixtures in air)
Quantified DifferenceSingle defined mass (334.45 g/mol) vs. heterogeneous oxidation profile
ConditionsStandard laboratory storage and handling

Buyers require stable, predictable reagents; the pre-formed endoperoxide bypasses the shelf-life and handling instability inherent to the parent conjugated diene.

EBV-EA Inhibition
Class-level
Potent inhibition observed
vs. abietic acid: activity not reported
Supports EBV-EA inhibition endpoint
Class-level activity; endoperoxide-associated

Defined Allelopathic Activity Baseline for Agrochemical Research

In agrochemical and plant physiology research, 9,13-epidioxy-8(14)-abieten-18-oic acid serves as a standardized allelochemical marker. Quantitative studies show that this specific endoperoxide inhibits the root and shoot growth of cress and Echinochloa crus-galli seedlings at concentrations greater than 0.1 mM [1]. Using generic pine needle extracts or uncharacterized resin acid mixtures fails to provide this precise dose-response relationship. The availability of the pure compound allows formulators to benchmark novel bio-herbicides against a known, quantified endogenous concentration (0.13 mmol/kg in pine needles) [1].

Evidence DimensionSeedling Growth Inhibition Threshold
Target Compound Data>0.1 mM (precise threshold for root/shoot inhibition)
Comparator Or BaselineCrude pine needle extracts (variable active concentration)
Quantified DifferenceExact molar dosing vs. variable batch-to-batch extract potency
ConditionsCress and Echinochloa crus-galli seedling assays

Procuring the pure compound allows agrochemical developers to establish exact structure-activity relationships rather than relying on variable natural extracts.

Cytotoxicity (A549)
Head-to-head
IC50 > 10 μM
Levopimaric acid: 15 μM
Supports lower cytotoxicity context
Direct comparison; endoperoxide does not increase cytotoxicity
Structure Confirmation
Reported
MS and NMR
9,13-epidioxy bridge assigned
Confirmed endoperoxide identity
Single entity vs. technical-grade mixtures

Neuroinflammation and Microglial Modulation Assays

Due to its precise IC50 of 57.3 µM against NO production in BV2 cells, this compound is an ideal procurement choice for laboratories screening diterpenoids for neuroprotective and anti-inflammatory properties. The high-purity standard ensures that observed microglial modulation is strictly attributed to the endoperoxide pharmacophore, free from synthetic byproducts [1].

Agrochemical Allelopathy Benchmarking

As a primary inhibitory substance isolated from pine needles, it is utilized as a reference standard in the development of natural product-based herbicides. Its defined growth inhibition threshold (>0.1 mM) makes it a critical control material for evaluating the allelopathic potential of new formulations against weeds like Echinochloa crus-galli [2].

Photochemical Reaction Product Validation

For industrial chemistry groups optimizing the solar or chemical photooxygenation of resin acids, 9,13-epidioxy-8(14)-abieten-18-oic acid serves as an essential analytical reference standard. Procuring the pure compound enables accurate HPLC/MS calibration to quantify the yield and selectivity of singlet oxygen cycloadditions on abietic acid substrates [3].

Application Fit

Application
Selection Property
Validation Focus
Microglial neuroinflammation studies
Endoperoxide-dependent NO modulation
BV-2 NO production endpoint review
Tumor-promotion model studies
EBV-EA activation inhibition profile
TPA-induced EBV-EA endpoint review
Chemical ecology research
Endoperoxide analytical standard
MS/NMR identity confirmation

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.21440943 Da

Monoisotopic Mass

334.21440943 Da

Heavy Atom Count

24

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